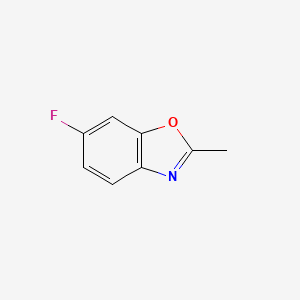

6-Fluoro-2-methylbenzoxazole

Description

Historical Context and Evolution of Benzoxazole (B165842) Studies

The journey of benzoxazole chemistry is intrinsically linked to the broader history of heterocyclic chemistry. The initial synthesis of benzoxazole likely occurred in the early to mid-20th century, born from foundational research into the fusion of aromatic and heterocyclic ring systems. chemistryjournal.net Early studies focused on understanding the fundamental reactivity and properties of this novel scaffold. Over the decades, as synthetic methodologies became more sophisticated, researchers were able to craft a vast library of benzoxazole derivatives, each with unique characteristics. chemistryjournal.net This evolution was driven by the recognition that the benzoxazole core could serve as a "privileged scaffold," a molecular framework that is able to interact with a variety of biological targets, leading to a wide range of physiological effects. researchgate.net This realization propelled benzoxazoles into the forefront of medicinal chemistry research. d-nb.inforesearchgate.net

Role of Heterocyclic Compounds in Drug Discovery and Materials Science

Heterocyclic compounds, defined as cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in both drug discovery and materials science. numberanalytics.comopenaccessjournals.com In the pharmaceutical realm, a vast majority of approved drugs contain at least one heterocyclic ring. thieme-connect.comnih.gov This is due to their ability to engage in a multitude of intermolecular interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like proteins and nucleic acids. rroij.com This interactive capability makes them ideal candidates for designing drugs that can selectively target specific biological pathways. mdpi.comnih.gov

In the field of materials science, the unique electronic and photophysical properties of heterocyclic compounds are harnessed to create a new generation of advanced materials. numberanalytics.com Their tunable optical properties, including absorption and emission of light, make them valuable components in organic light-emitting diodes (OLEDs), fluorescent dyes, and optical brighteners. numberanalytics.comnumberanalytics.comglobalresearchonline.net The inherent stability and reactivity of these ring systems also allow for their incorporation into conductive polymers and other functional materials. numberanalytics.comopenaccessjournals.com

Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNWPKNYPQHWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394412 | |

| Record name | 6-Fluoro-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312600-96-7 | |

| Record name | 6-Fluoro-2-methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312600-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Fluoro 2 Methylbenzoxazole and Its Derivatives

Classical and Contemporary Synthetic Routes to the Benzoxazole (B165842) Core

The formation of the benzoxazole ring system is a cornerstone of heterocyclic chemistry, with numerous strategies developed over the years. These methods primarily rely on the cyclization of appropriately functionalized precursors.

The most conventional and widely employed route to the benzoxazole core involves the cyclocondensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives (such as acyl chlorides, esters, or nitriles). mdpi.comresearchgate.net This approach directly installs the C2-substituent of the final product. The reaction of a 2-aminophenol with a carboxylic acid often requires vigorous conditions, such as high temperatures in the presence of strong mineral acids. researchgate.net

More contemporary methods have focused on developing milder and more efficient catalytic systems. For instance, a combination of a Brønsted acid and copper(I) iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. acs.org This system tolerates a variety of substituents on the 2-aminophenol ring, including chloro, bromo, and nitro groups. acs.org Other catalysts, such as samarium triflate in an aqueous medium and poly (ethylene glycol)-bound sulfonic acid (PEG-SO3H), have been reported as efficient and reusable options for this transformation. organic-chemistry.orgresearchgate.net Another approach involves the condensation of 2-aminophenols with aldehydes to form phenolic Schiff bases, which then undergo oxidative cyclization to yield the benzoxazole ring. researchgate.netmdpi.com

| Precursors | Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminophenol + Carboxylic Acid | Strong Mineral Acid (e.g., H₂SO₄) | High Temperature | 2-Substituted Benzoxazole | researchgate.net |

| 2-Aminophenol + β-Diketone | Brønsted Acid + CuI | Optimized Conditions | 2-Substituted Benzoxazole | acs.org |

| 2-Aminophenol + Aldehyde | Samarium Triflate | Aqueous Medium | 2-Substituted Benzoxazole | organic-chemistry.org |

| 2-Aminophenol + Aldehyde | ZnO Nanoparticles | Ethanol (B145695), rt | Schiff Base Intermediate | mdpi.com |

| Schiff Base + NaCN | DMF, O₂ | rt or 50°C (Microwave/Ultrasound) | 2-Substituted Benzoxazole | mdpi.com |

An alternative synthetic pathway utilizes o-hydroxyaryl ketoximes as the starting material. This method allows for a divergent synthesis, capable of producing either 2-substituted benzoxazoles or their 3-substituted benzisoxazole isomers depending on the reaction conditions. clockss.org The formation of 2-substituted benzoxazoles from o-hydroxyaryl ketoximes proceeds through a cascaded Beckmann rearrangement and subsequent intramolecular oxa-cyclization. clockss.org

A notable system for this transformation employs bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO). clockss.org When o-hydroxyaryl ketoximes are treated with the BTC/TPPO system under base-free conditions, they selectively yield 2-substituted benzoxazoles. clockss.org This process is highly chemoselective and tolerates a range of functional groups. For example, the reaction of o-hydroxyaryl ethyl ketoxime using this protocol provides the corresponding 2-methylbenzoxazole (B1214174) in high yield. clockss.org

| Substrate | Reagent System | Conditions | Key Transformation | Product | Reference |

|---|---|---|---|---|---|

| o-Hydroxyaryl Ketoxime | BTC / TPPO | Base-free | Beckmann Rearrangement / Cyclization | 2-Substituted Benzoxazole | clockss.org |

| o-Hydroxyaryl Ketoxime | BTC / TPPO / Et₃N | With Base (Et₃N) | Intramolecular Nucleophilic Substitution | 3-Substituted Benzisoxazole | clockss.org |

Beyond the classical routes, several innovative cyclization strategies have been developed. Copper-catalyzed domino annulation reactions represent a versatile alternative that avoids the use of 2-aminophenol precursors. nih.gov One such approach involves the reaction of 2-bromoanilines with acyl chlorides. nih.govorganic-chemistry.org This one-pot reaction proceeds via initial acylation of the aniline, followed by a copper-catalyzed intramolecular C-O bond formation to close the oxazole (B20620) ring. nih.gov The use of catalytic CuI with a ligand like 1,10-phenanthroline (B135089) is effective, and microwave irradiation can significantly shorten reaction times compared to conventional heating. nih.govorganic-chemistry.org

Another domino strategy begins with 1,2-dihaloarenes and primary amides, forming the Ar-N bond first, followed by an intramolecular Ar-O bond formation, both catalyzed by copper. nih.gov However, this method can be limited by the availability of the starting dihaloarenes and may suffer from a lack of regioselectivity with substituted substrates. nih.gov Other novel methods include iron-catalyzed intramolecular O-arylation of haloanilides and elemental sulfur-promoted redox cyclization reactions. organic-chemistry.orgijcps.orgresearchgate.net

Introduction of the Fluoro and Methyl Moieties into the Benzoxazole Scaffold

To synthesize the specific target, 6-fluoro-2-methylbenzoxazole, the fluoro and methyl groups must be incorporated. This can be achieved either by direct functionalization of a pre-formed benzoxazole ring or, more commonly, by using building blocks that already contain these substituents.

Direct C-H fluorination of aromatic rings is a highly sought-after transformation but presents significant challenges. nih.gov The high reactivity of many fluorinating agents can lead to a lack of selectivity and harsh reaction conditions. mdpi.com For the synthesis of this compound, this would involve the direct fluorination of 2-methylbenzoxazole.

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly used for C-H fluorination. nih.govbeilstein-journals.org However, these reactions often require specific directing groups or pre-functionalized substrates to achieve regioselectivity, and direct fluorination of an unactivated C-H bond on the benzene (B151609) portion of the benzoxazole ring can be difficult. Another emerging technique is photoredox catalysis, which can enable direct arene C-H fluorination under milder conditions using nucleophilic fluoride (B91410) sources. nih.gov Despite these advances, the primary challenges remain controlling the position of fluorination (regioselectivity) and overcoming the often low yields, which makes this approach less common for specific isomers like the 6-fluoro derivative. mdpi.com

A more reliable and controlled strategy for preparing this compound involves using a precursor that already contains the fluorine atom at the desired position. mdpi.comresearchgate.net The synthesis would start with 4-fluoro-2-aminophenol. This fluorinated building block can then undergo a cyclocondensation reaction as described in section 2.1.1.

The reaction of 4-fluoro-2-aminophenol with acetic acid or an equivalent C2-source like acetyl chloride or acetic anhydride (B1165640) would lead to the formation of the target molecule. For example, the synthesis of related 5-fluoro-6-(piperazin-1-yl)-benzoxazoles was achieved by the reductive cyclization of 4-fluoro-5-(piperazin-1-yl)-2-nitrophenol intermediates. mdpi.com The disappearance of the phenolic OH signal and the appearance of the C2-methyl signal in NMR spectra confirm successful cyclization. mdpi.com Catalytic systems, such as fluorinated phosphoric acid, have also been shown to be effective for the cyclization of 2-aminophenols with aldehydes at room temperature, offering a green and efficient protocol. tandfonline.com This building block approach provides unambiguous control over the position of the fluorine substituent, making it the preferred method for synthesizing a specific isomer like this compound.

| Fluorinated Precursor | Co-reactant | Key Reaction | Product | Reference |

|---|---|---|---|---|

| 4-Fluoro-2-aminophenol | Acetic Anhydride / Acetic Acid | Cyclocondensation | This compound | General Method |

| 4-Fluoro-2-nitrophenol derivative | - | Reductive Cyclization | 6-Fluoro-benzoxazole derivative | mdpi.com |

| Fluorinated 2-aminophenol | Aldehyde | Fluorinated Phosphoric Acid Catalysis | Fluorinated 2-substituted Benzoxazole | tandfonline.com |

Regioselective Synthesis of this compound

The precise placement of substituents on the benzoxazole core is critical for its intended function. Regioselective synthesis ensures that the desired isomers are formed with high selectivity, which is crucial for developing effective pharmaceutical agents and functional materials.

One notable method for the regioselective synthesis of this compound involves the reaction of o-hydroxyaryl N-H ketimines. organic-chemistry.org This approach allows for the controlled formation of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from a common intermediate. Specifically, for this compound, a Beckmann-type rearrangement mediated by reagents like sodium hypochlorite (B82951) (NaOCl) on an appropriate N-Cl imine intermediate can yield the desired product with high regioselectivity. organic-chemistry.org Another strategy involves the use of o-acetaminophenols, which can react with Vilsmeier reagent under specific conditions to yield formylated pyrido[2,1-b]benzoxazoles, demonstrating the potential for complex, regioselective transformations. nih.gov

A divergent synthesis starting from o-hydroxyaryl ketoximes provides another pathway. clockss.org In one reported synthesis, 6-fluoro-2-methylbenzo[d]oxazole was obtained in 86% yield as a colorless oil. clockss.org The starting materials and reaction conditions are key to directing the cyclization to form the benzoxazole ring with the methyl group at the 2-position and the fluorine at the 6-position.

Catalytic Approaches in Benzoxazole Synthesis

Catalysis offers powerful tools for the synthesis of benzoxazoles, often providing milder reaction conditions, higher yields, and improved selectivity compared to classical methods.

Metal-Catalyzed Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. eie.grsioc-journal.cn Various transition metals, including palladium, copper, and nickel, have been employed in the synthesis of benzoxazoles. eie.grrsc.org These reactions often involve cross-coupling processes where a metal catalyst facilitates the connection of two different molecular fragments. nih.govchiba-u.jp

Copper-catalyzed reactions are particularly prevalent for benzoxazole synthesis. organic-chemistry.org For instance, a general method for the formation of benzoxazoles involves a copper-catalyzed cyclization of ortho-haloanilides, with a combination of CuI and 1,10-phenanthroline as the ligand being optimal. organic-chemistry.org The mechanism is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org Another approach uses copper(II) oxide nanoparticles as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives in DMSO. organic-chemistry.org This method is advantageous as the catalyst can be recovered and reused. organic-chemistry.org

Palladium catalysts are also effective. Palladium complexes of dendronized amine polymers have been used for the synthesis of benzoxazoles from 2-aminophenol and benzaldehyde, offering low catalyst loading and reusability. rsc.org

Organocatalysis and Biocatalysis in Heterocycle Formation

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts and avoiding potential metal contamination of the products. uni-giessen.descienceopen.com Organocatalysts can activate substrates through covalent or non-covalent interactions, such as hydrogen bonding. scienceopen.com For benzoxazole synthesis, organocatalytic methods can facilitate the key cyclization step. For example, a switchable synthesis route for benzoxazole derivatives has been developed using organomolecules and a Lewis acid co-catalyzed Beckmann rearrangement of 2-hydroxylbenzeneketoxime. lookchem.com

Biocatalysis employs enzymes or whole-cell systems to perform chemical reactions, often with high selectivity and under mild, environmentally friendly conditions. rsc.org In the context of benzoxazole synthesis, enzymes can catalyze the formation of the heterocyclic ring. Research has shown that the biosynthesis of the antitumor agent nataxazole involves a key step where an enzyme, NatAM, catalyzes the formation of the benzoxazole ring from an unstable ester intermediate via a hemiorthoamide. nih.gov This enzymatic approach has been harnessed to synthesize novel halogenated benzoxazoles. nih.gov Similarly, the biosynthesis of closoxazoles involves a condensing amidohydrolase that uses an unstable ester as a substrate to form the C-N bond necessary for benzoxazole formation. nih.gov Lipase-catalyzed kinetic resolution has also been employed to produce enantiomerically enriched benzoxazole derivatives. rsc.org

Nanocatalysis and Supported Catalytic Systems

The use of nanocatalysts and supported catalytic systems in benzoxazole synthesis aligns with the principles of green chemistry by facilitating catalyst recovery and reuse, often leading to improved efficiency. jetir.org

Nanocatalysis involves the use of catalysts in the nanometer size range, which provides a high surface-area-to-volume ratio, leading to enhanced catalytic activity. jetir.orgacademie-sciences.fr Various nanocatalysts have been developed for benzoxazole synthesis. For example, a magnetic nanomaterial, Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP), has been used as a recyclable catalyst for the synthesis of benzoxazoles under solvent-free ultrasound irradiation. nih.gov This method offers fast reaction times and high yields. nih.gov Other examples include the use of titania-zirconia (TiO2-ZrO2) composites and gold nanoparticles supported on titanium dioxide. academie-sciences.frresearchgate.net

Supported catalytic systems involve immobilizing a catalyst onto a solid support. sioc-journal.cn This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability). jetir.org Silica-supported sodium hydrogen sulfate (B86663) and Indion 190 resin are examples of supported catalysts used in benzoxazole synthesis. academie-sciences.fr Metal-organic frameworks (MOFs) have also emerged as promising heterogeneous catalysts due to their high surface area and tunable structures, facilitating the synthesis of benzoxazole derivatives with high efficiency and recyclability. rsc.org

| Catalyst System | Key Features | Reference |

| Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) | Magnetic, recyclable, used with ultrasound | nih.gov |

| TiO2-ZrO2 composite | Recyclable, efficient under mild conditions | academie-sciences.fr |

| Gold nanoparticles on TiO2 | High selectivity | researchgate.net |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable, recyclable | rsc.org |

| Palladium on dendronized amine polymer | Low catalyst loading, reusable | rsc.org |

Green Chemistry Principles in the Synthesis of Benzoxazole Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzoxazole derivatives has benefited from the application of these principles.

Solvent-Free and Microwave-Assisted Synthesis

Solvent-free synthesis eliminates the need for volatile and often toxic organic solvents, reducing environmental impact and simplifying product purification. nih.gov The synthesis of benzoxazoles has been successfully achieved under solvent-free conditions, often in combination with other green techniques like microwave irradiation or the use of solid-supported catalysts. nih.govacs.org For instance, the condensation of 2-aminophenols and aromatic aldehydes can be carried out using a catalytic amount of a Brønsted acidic ionic liquid gel under solvent-free conditions. acs.org

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netresearchgate.net This technique has been widely applied to the synthesis of benzoxazole derivatives. researchgate.net The reaction of 2-aminophenol with aromatic aldehydes can be efficiently carried out under microwave irradiation in the presence of various catalysts, including iodine or deep eutectic solvents. scienceandtechnology.com.vnmdpi.com The combination of solvent-free conditions and microwave assistance represents a particularly green and efficient approach to benzoxazole synthesis. scienceandtechnology.com.vn

| Method | Conditions | Advantages | Reference |

| Solvent-Free | Ultrasound, LAIL@MNP catalyst | Reduced waste, fast reaction | nih.gov |

| Solvent-Free | Brønsted acidic ionic liquid gel | No solvent, catalyst is reusable | acs.org |

| Microwave-Assisted | Iodine oxidant, solvent-free | Good yields, rapid | scienceandtechnology.com.vn |

| Microwave-Assisted | Deep eutectic solvent catalyst | Environmentally benign, catalyst is reusable | mdpi.com |

Use of Environmentally Benign Catalysts and Reagents

The synthesis of benzoxazole scaffolds, including this compound, has increasingly shifted towards green chemistry principles to minimize environmental impact. This involves the use of non-toxic, reusable catalysts and environmentally friendly solvents.

Several heterogeneous catalysts have proven effective in benzoxazole synthesis. Zeolites (such as MOR, Beta, ZSM-5, HY) and K-10 montmorillonite (B579905) clay are utilized for the Beckmann rearrangement of salicylaldoxime (B1680748) to form the benzoxazole ring. researchgate.net These solid acid catalysts are advantageous due to their low cost, reusability, and eco-friendliness. researchgate.net For instance, the dehydration of aldehyde oximes can be efficiently promoted using montmorillonite KSF as a catalyst. researchgate.net

Metal-based catalysts also play a significant role in green synthetic routes. Gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to be highly selective catalysts for synthesizing benzoxazole derivatives, such as 6-Fluoro-2-phenyl-benzoxazole. rsc.org Similarly, iron-catalyzed hydrogen transfer reactions provide a pathway for the redox condensation of o-hydroxynitrobenzenes with alcohols to yield 2-substituted benzoxazoles. organic-chemistry.org Other approaches include using samarium triflate as a reusable acid catalyst in aqueous media, which allows for mild reaction conditions. organic-chemistry.org

The use of novel, benign reagents and reaction media is another cornerstone of green synthesis. Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) has been identified as an economical and reusable catalyst for preparing various benzoxazole derivatives with low catalyst loading. researchgate.net Imidazole hydrochloride has also been employed as a green catalyst for the synthesis of 2-methylbenzoxazole. chemicalbook.com Furthermore, conducting reactions in water, an environmentally benign solvent, is a key strategy, as demonstrated in the one-step synthesis of benzoxazole-2-thiols using tetramethylthiuram disulfide. mdpi.comrsc.org

| Catalyst/Reagent | Reaction Type | Key Advantages | Source |

|---|---|---|---|

| H-Zeolites, Montmorillonite Clay | Beckmann Rearrangement | Reusable, low-cost, eco-friendly | researchgate.net |

| Au/TiO₂ | Reductive Cyclization / Annulation | High selectivity | rsc.org |

| Iron Catalysts | Redox Condensation (via hydrogen transfer) | Avoids harsh reagents | organic-chemistry.org |

| Samarium Triflate | Condensation/Cyclization | Reusable, effective in aqueous media | organic-chemistry.org |

| PEG-SO₃H | General Benzoxazole Synthesis | Economical, reusable, low loading | researchgate.net |

| Imidazole Hydrochloride | Condensation/Cyclization | Green catalyst | chemicalbook.com |

| Water (Solvent) | Various | Environmentally benign, safe | rsc.org |

Synthetic Modifications and Derivatization Strategies of this compound

The this compound core is a versatile scaffold for synthetic modification. Derivatization strategies focus on introducing various functional groups at different positions of the benzoxazole ring system to modulate its chemical and biological properties. These modifications are crucial for developing new materials and therapeutic agents.

Functionalization at the 2-Position and Other Positions

The 2-methyl group and the aromatic ring of this compound are primary sites for functionalization. The methyl group at the C-2 position can be modified, or the entire group can be replaced to introduce different substituents. For example, various 2-substituted benzoxazoles can be synthesized via the cyclization of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and CuI. organic-chemistry.org

The benzene portion of the heterocycle offers multiple sites for substitution. Nickel-catalyzed direct C-H arylation allows for the coupling of benzoxazoles with aromatic nitriles, a reaction that has been demonstrated with fluoro-substituted benzoxazole substrates. nih.gov This method expands the range of possible derivatives by forming new carbon-carbon bonds. nih.gov Furthermore, phosphonate (B1237965) groups have been successfully introduced at the C-4 and C-7 positions of the benzoxazole ring to create derivatives with metal-complexing properties. sorbonne-universite.fr Research on the related 5-fluoro-2-methylbenzoxazole (B1333161) isomer has shown that the 6-position can be functionalized by adding moieties like aryl-piperazine, highlighting a key reactive site for introducing complex side chains. nih.gov

| Position | Functionalization Strategy | Introduced Group/Moiety | Source |

|---|---|---|---|

| 2-Position | Reaction with β-ketoiminate ligands and BF₃·OEt₂ | Phenacyl and Boron Difluoride | mdpi.com |

| Benzene Ring (General) | Nickel-Catalyzed C-H Arylation | Aryl groups | nih.gov |

| 4- and 7-Positions | Multi-step synthesis from substituted aminophenols | Phosphonate groups | sorbonne-universite.fr |

| 6-Position (on isomer) | Nucleophilic Aromatic Substitution | Aryl-piperazine | nih.gov |

Synthesis of Fused Benzoxazole Systems

The development of larger, more complex molecular architectures from the benzoxazole core is an area of active research. While direct fusion of additional rings onto the this compound structure is not widely documented, related strategies involve linking multiple benzoxazole units to create macrocyclic systems. A notable example is the synthesis of a fluorescent macrocyclic chemosensor. researchgate.net In this work, two benzoxazole units are attached to a central benzene ring, and this entire fluorophore fragment is incorporated into a polyamine cyclophane macrocycle. researchgate.net This creates a large, structurally complex molecule where the benzoxazole moieties act as the signaling unit for detecting metal cations like Zn²⁺ and Cd²⁺. researchgate.net Such macrocycles are of interest due to the high stability of their metal complexes and the potential for selective sensing applications. researchgate.net

Development of Hybrid Molecules Incorporating the this compound Moiety

Hybrid molecules are created by covalently linking the this compound scaffold to other distinct chemical moieties to achieve combined or enhanced functionalities. This strategy is prominent in the development of new therapeutic agents and functional materials.

One approach involves complexation with boron to create fluorescent dyes. Substituted 2-phenacylbenzoxazole difluoroboranes have been synthesized, which exhibit interesting photophysical properties. mdpi.com In medicinal chemistry, hybrid molecules are designed to target specific biological pathways. For instance, benzoxazole-piperazine hybrids have been developed as potential anticancer agents. nih.govajphs.com To improve properties like solubility, further modifications can be made, such as replacing the 2-methyl group with a carbamate (B1207046) functional group. ajphs.com Other hybrids include linking the benzoxazole core to quinoline (B57606) moieties to create potent anticancer compounds. ajphs.com

For applications in bioimaging, fluoro-pegylated (FPEG) agents have been developed by attaching polyethylene (B3416737) glycol (PEG) chains to benzoxazole derivatives. nih.gov This modification can improve the pharmacokinetic properties of the molecule. Another strategy involves creating phosphonated benzoxazole derivatives, which act as effective ligands for various metal cations, demonstrating the potential for creating agents for metal chelation or sensing. sorbonne-universite.fr

| Hybrid Moiety | Synthetic Approach | Intended Application | Source |

|---|---|---|---|

| Boron Difluoride | Complexation of 2-phenacylbenzoxazole with BF₃·OEt₂ | Fluorescent dyes | mdpi.com |

| Piperazine (B1678402)/Carbamate | Nucleophilic substitution and subsequent modification | Anticancer agents | nih.govajphs.com |

| Quinoline | One-pot synthesis with substituted 2-aminophenols | Anticancer agents | ajphs.com |

| Polyethylene Glycol (PEG) | Condensation with pegylated precursors | Bioimaging agents | nih.gov |

| Phosphonate | Multi-step synthesis from phosphonated precursors | Metal-complexing agents | sorbonne-universite.fr |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, offering unambiguous evidence of its atomic arrangement through the analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons and the methyl group protons. clockss.org

The aromatic region displays three signals corresponding to the protons on the fluorinated benzene ring. The fluorine atom at the C-6 position and the benzoxazole ring structure influence the chemical shifts and splitting patterns of these protons. The proton at C-7 (H-7) appears as a doublet of doublets, coupled to both H-5 and the fluorine atom. Similarly, the proton at C-5 (H-5) shows splitting from H-7 and a weaker coupling to the fluorine. The proton at C-4 is also observed as a doublet of doublets due to coupling with H-5 and the fluorine atom. clockss.org

A characteristic singlet in the upfield region corresponds to the three equivalent protons of the methyl group at the C-2 position. clockss.org The integration of these signals confirms the presence of three aromatic protons and three methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ clockss.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.56 | dd | 8.6, 5.1 | H-4 |

| 7.22 | dd | 8.6, 2.1 | H-5 |

| 7.06 | td | 8.8, 2.1 | H-7 |

Note: dd = doublet of doublets, td = triplet of doublets, s = singlet. Assignments are based on published data. clockss.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms and information about their electronic environment. In this compound, eight distinct carbon signals are expected. The spectrum is significantly influenced by the presence of the fluorine atom, which causes splitting of the signals for nearby carbon atoms (C-F coupling). clockss.org

The carbon atom directly bonded to fluorine (C-6) exhibits a large one-bond coupling constant (¹JCF), appearing as a doublet around 160.4 ppm. clockss.org Other carbons in the benzene ring also show smaller two-, three-, or four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), which is critical for definitive assignment. The quaternary carbons of the benzoxazole system (C-2, C-3a, and C-7a) are readily identified by their characteristic chemical shifts and, in some cases, their coupling to fluorine. clockss.org The methyl carbon appears as a single peak at the most upfield position. clockss.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ clockss.org

| Chemical Shift (δ) ppm | Coupling Constant (JCF) Hz | Assignment |

|---|---|---|

| 164.5 | 3.3 | C-2 |

| 160.4 | 243.0 | C-6 |

| 151.0 | 14.6 | C-7a |

| 137.8 | 1.7 | C-3a |

| 119.7 | 10.1 | C-4 |

| 112.0 | 24.6 | C-5 |

| 98.4 | 28.1 | C-7 |

Note: Assignments and coupling constants are based on published data and show the characteristic splitting due to the fluorine atom. clockss.org

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides clear and unambiguous signals. mdpi.comdiva-portal.org For this compound, the ¹⁹F NMR spectrum shows a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly indicative of the electronic environment around the fluorine atom on the aromatic ring. clockss.org In a CDCl₃ solvent, the chemical shift for the fluorine in this compound is observed at approximately -116.48 ppm. clockss.org This value is consistent with a fluorine atom attached to an electron-rich aromatic system like a benzoxazole.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound in CDCl₃ clockss.org

| Chemical Shift (δ) ppm | Assignment |

|---|

While 1D NMR spectra provide fundamental data, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment of all proton and carbon signals. mdpi.comrsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment would confirm the connectivity between adjacent protons. For this compound, it would show correlations between the aromatic protons H-4, H-5, and H-7, confirming their positions relative to each other on the benzene ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). It would be used to definitively link the proton signals at 7.56, 7.22, and 7.06 ppm to their corresponding carbon signals at 119.7, 112.0, and 98.4 ppm, respectively. mdpi.com It would also connect the methyl proton signal (2.56 ppm) to the methyl carbon signal (14.6 ppm). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to the C-2 carbon, confirming the position of the methyl group. It would also show correlations from the aromatic protons to adjacent and geminal carbons, solidifying the assignment of the entire ring system. mdpi.comrsc.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Key expected vibrations include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group C-H stretching vibrations are expected just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the oxazole ring gives a strong absorption band, typically in the 1600-1650 cm⁻¹ range. clockss.org

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O-C Stretching: The ether-like C-O-C linkage within the oxazole ring usually produces strong bands in the 1200-1280 cm⁻¹ region. clockss.org

C-F Stretching: A strong and distinct absorption band for the aryl C-F bond is expected in the 1100-1250 cm⁻¹ range.

Table 4: Predicted FT-IR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Benzene Ring |

| ~2980-2870 | Aliphatic C-H Stretch | -CH₃ |

| ~1650-1600 | C=N Stretch | Oxazole Ring |

| ~1600-1450 | C=C Stretch | Benzene Ring |

| ~1280-1200 | Asymmetric C-O-C Stretch | Oxazole Ring |

Raman Spectroscopy Investigations

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint based on its specific covalent bonds and symmetry. While a dedicated Raman spectrum for this compound is not extensively published, its characteristic peaks can be predicted based on analyses of related benzoxazole structures, such as 2-methylbenzoxazole. nih.gov

The spectrum is expected to be dominated by signals corresponding to the aromatic C-C stretching vibrations of the benzene ring, typically found in the 1400-1600 cm⁻¹ region. The C=N stretching vibration of the oxazole ring would likely appear around 1610-1650 cm⁻¹. Vibrations involving the C-F bond are also anticipated, generally appearing as a strong band in the 1000-1400 cm⁻¹ range. The methyl group (CH₃) would contribute characteristic C-H stretching and bending vibrations. Studies on similar heterocyclic systems confirm that vibrational spectra are sensitive to substituent effects, and the introduction of a fluorine atom would induce shifts in the peak positions compared to unsubstituted 2-methylbenzoxazole. researchgate.net

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C=C Stretching | 1400 - 1600 |

| Oxazole C=N Stretching | 1610 - 1650 |

| C-F Stretching | 1000 - 1400 |

| Methyl C-H Stretching | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule with high accuracy, which allows for the confident determination of its elemental formula. For this compound (C₈H₆FNO), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS analyses are typically performed using methods like Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap. nih.govsorbonne-universite.fr

Table 2: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆FNO |

| Calculated Monoisotopic Mass | 151.0433 u |

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by isolating a specific parent ion (e.g., the molecular ion, [M]⁺˙ or [M+H]⁺) and inducing further fragmentation to produce a spectrum of daughter ions. This multi-stage analysis helps to map the molecular framework and confirm the connectivity of atoms.

For this compound, a plausible fragmentation pathway initiated by electron ionization would likely begin with the loss of a hydrogen radical from the methyl group, followed by the expulsion of acetonitrile (B52724) (CH₃CN), a characteristic fragmentation for 2-methyl substituted benzoxazoles. Another significant pathway could involve the cleavage of the oxazole ring. The resulting fragment ions provide definitive evidence for the core structure and the position of the substituents.

Table 3: Plausible MS/MS Fragmentation Pathway for this compound

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 151 | 123 | CO |

| 151 | 110 | CH₃CN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For molecules like this compound, the absorption is primarily due to electronic transitions involving π and non-bonding (n) electrons associated with the conjugated aromatic system. elte.hutanta.edu.eg The main transitions observed are π→π* and n→π. The π→π transitions are typically high-intensity and occur from the bonding π orbitals to the antibonding π* orbitals of the conjugated system. libretexts.org The n→π* transitions, involving the promotion of a lone-pair electron (from nitrogen or oxygen) to a π* orbital, are generally weaker. uzh.ch

The absorption spectrum of a benzoxazole derivative is characterized by one or more absorption maxima (λ_max), each with a corresponding molar extinction coefficient (ε), which quantifies the intensity of the absorption. Studies on 2-alkylbenzoxazoles show that the long-wavelength absorption is typically a π→π* transition. niscpr.res.iniitkgp.ac.in The exact λ_max and ε values for this compound would be determined experimentally in a suitable solvent, like ethanol or cyclohexane. Based on data for 2-methylbenzoxazole, which shows a λ_max around 278 nm, the introduction of a fluorine atom is expected to cause a slight shift in this maximum. niscpr.res.in

Table 4: Comparison of UV-Vis Absorption Data

| Compound | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Reference |

|---|---|---|---|---|---|

| 2-Methylbenzoxazole | Cyclohexane | 278 | ~13,000 | π→π* | niscpr.res.iniitkgp.ac.in |

Substituents on the benzoxazole ring system significantly influence the energies of the molecular orbitals and, consequently, the absorption spectra.

2-Methyl Group: The methyl group at the 2-position is an electron-donating group (EDG) through hyperconjugation. This generally results in a slight bathochromic (red) shift compared to the unsubstituted benzoxazole parent molecule.

6-Fluoro Group: The fluorine atom at the 6-position has a dual electronic effect. It is strongly electron-withdrawing via induction (-I effect) due to its high electronegativity. However, it is also a weak electron-donating group via resonance (+R effect) due to its lone pairs of electrons. The net effect on the electronic spectrum depends on the position and the specific electronic transition. For the π→π* transition, the inductive withdrawal often dominates, potentially leading to a hypsochromic (blue) shift or a minimal change compared to the non-fluorinated analogue. The position of the fluorine is critical; studies on substituted benzoxazoles show that substituents can tune the electronic properties and shift absorption maxima. mdpi.com Comparing this compound to its parent, 2-methylbenzoxazole, allows for the isolation of the fluoro-substituent's impact on the electronic structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule. For benzoxazole derivatives, X-ray diffraction studies have been instrumental in confirming substitution patterns and understanding intermolecular interactions that govern crystal packing. nih.govnih.gov

While a specific single-crystal X-ray diffraction study for this compound is not available in the surveyed scientific literature, the methodology remains the gold standard for its solid-state structural elucidation. The process would involve growing a suitable single crystal of the compound, which can often be achieved by slow evaporation from an appropriate solvent. This crystal would then be exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be resolved.

Based on studies of structurally similar benzoxazoles, a crystallographic analysis of this compound would be expected to confirm the planarity of the fused benzoxazole ring system. semanticscholar.org Key structural parameters that would be determined include:

The precise bond lengths of the C-F, C-O, C-N, and C-C bonds.

The internal bond angles of the oxazole and benzene rings.

The conformation of the 2-methyl group relative to the ring system.

The intermolecular interactions in the crystal lattice, such as π-π stacking or weak hydrogen bonds, which dictate how the molecules arrange themselves in the solid state. nih.gov

Such data is invaluable for computational chemistry, where theoretical models are often benchmarked against experimental crystallographic data to improve their accuracy. nih.gov

Integration of Spectroscopic Data for Robust Structural Assignment

In the absence of a single-crystal X-ray structure, the definitive assignment of the this compound structure relies on the comprehensive integration of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the compound's constitution.

The expected synthesis of this compound involves the cyclization of 2-amino-5-fluorophenol (B134415) with a reagent like acetic anhydride. Spectroscopic analysis is crucial to confirm that the desired isomer has been formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR: Would show distinct signals for the aromatic protons and the methyl group. The protons on the benzene ring would appear as a set of multiplets, and their coupling patterns and chemical shifts would be characteristic of the 1,2,4-substitution pattern. The fluorine atom at position 6 would influence the chemical shifts of the adjacent protons at positions 5 and 7 through space and through bond coupling (H-F coupling). The methyl group at position 2 would appear as a sharp singlet, typically in the range of 2.6 ppm.

¹³C NMR: Would provide the number of unique carbon environments. The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom bonded to the fluorine (C-6) would exhibit a large one-bond C-F coupling constant, which is a definitive indicator of the fluorine's position.

¹⁹F NMR: Is highly specific for fluorine-containing compounds. This compound would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal is diagnostic of the fluorine's electronic environment. For a fluorine at the 6-position, the chemical shift is anticipated to be around -105 ppm.

Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular formula, C₈H₆FNO, by providing a highly accurate mass measurement that distinguishes it from other potential formulas.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would include C=N stretching of the oxazole ring, C-O-C stretching, and aromatic C=C stretching vibrations. A characteristic C-F stretching band would also be expected, typically in the 1250-1000 cm⁻¹ region.

The combination of these techniques provides a robust and conclusive structural assignment. MS confirms the correct mass and formula, IR confirms the presence of the key functional groups, and detailed 1D and 2D NMR experiments confirm the precise connectivity and isomeric arrangement of the atoms.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (3H, multiplets), Methyl protons (3H, singlet, ~2.6 ppm). Coupling between protons and the fluorine atom is expected. |

| ¹³C NMR | 8 distinct carbon signals. C-6 signal would show a large ¹JCF coupling. |

| ¹⁹F NMR | A single resonance around -105 ppm. |

| Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₈H₇FNO⁺: 152.0506; found would be within ±5 ppm. |

| Infrared (IR) Spectroscopy | Characteristic bands for aromatic C-H, C=N, C=C, and a strong C-F stretch (~1200 cm⁻¹). |

Computational Chemistry and Theoretical Investigations of 6 Fluoro 2 Methylbenzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting various molecular properties of 6-fluoro-2-methylbenzoxazole. These methods, grounded in the principles of quantum mechanics, allow for a detailed understanding of the molecule's behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density, DFT calculations can provide accurate descriptions of molecular orbitals and reactivity. For this compound, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G**, would be crucial for understanding its chemical behavior. researchgate.net

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally suggests higher reactivity. nih.govsemanticscholar.org

The distribution of electron density in the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the benzoxazole (B165842) ring system, while the LUMO may have significant contributions from the fused benzene (B151609) ring and the heterocyclic portion.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.netnih.gov For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxazole (B20620) ring and the fluorine atom, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are representative and would be determined through specific DFT calculations.

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a rigorous method for determining various molecular properties. mdpi.com For this compound, these calculations can yield highly accurate predictions of its geometry, dipole moment, polarizability, and hyperpolarizability.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is important for predicting non-linear optical (NLO) properties. mdpi.com Ab initio calculations can provide detailed information about the polarizability tensor of this compound.

Table 2: Representative Ab Initio Calculated Molecular Properties of this compound

| Property | Calculated Value |

| Bond Length (C-F) | 1.35 Å |

| Bond Length (C-N) | 1.38 Å |

| Bond Angle (C-O-C) | 105° |

| Polarizability (α) | 15 x 10-24 cm3 |

Note: These values are illustrative and would be obtained from specific ab initio calculations.

Conformational Analysis and Energetics

Conformational analysis of this compound would primarily focus on the rotation of the 2-methyl group. While the benzoxazole ring system is largely planar and rigid, the orientation of the methyl group's hydrogen atoms can be explored. researchgate.net

Using quantum chemical methods, the potential energy surface associated with the rotation of the methyl group can be mapped. This would reveal the most stable (lowest energy) conformation and the energy barriers to rotation between different staggered and eclipsed conformations. While the energy differences are expected to be small, understanding these subtle conformational preferences can be important in high-resolution spectroscopic studies and in modeling interactions with other molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular movements and interactions. nih.gov

Ligand-Protein Interactions and Binding Dynamics

MD simulations are a cornerstone of modern drug discovery and are particularly useful for studying how a small molecule like this compound might interact with a biological target, such as a protein. acs.orgnih.gov These simulations can predict the stability of a ligand-protein complex, identify key amino acid residues involved in binding, and elucidate the dynamics of the binding process.

In a typical MD simulation of a this compound-protein complex, the system is solvated in a box of water molecules and ions to mimic physiological conditions. The simulation is then run for a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the complex over time. A stable RMSD suggests that the ligand remains bound in a consistent pose. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand, highlighting regions that may be important for binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are often crucial for binding affinity.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the protein. acs.org

For this compound, MD simulations could be used to investigate its potential as an inhibitor for various enzymes where benzoxazole derivatives have shown activity. acs.orgnih.govnih.gov The simulations would help in understanding the specific interactions that contribute to binding, such as hydrogen bonds involving the oxazole nitrogen or oxygen, and hydrophobic interactions with the aromatic ring system.

Table 3: Illustrative Parameters from an MD Simulation of this compound with a Target Protein

| Parameter | Illustrative Value/Observation |

| Simulation Time | 100 ns |

| Average RMSD of Ligand | 1.5 Å |

| Key Interacting Residues | Tyr234, Phe356, Arg120 |

| Calculated Binding Free Energy | -8.5 kcal/mol |

Note: This table presents hypothetical data from a representative MD simulation.

Solvent Effects and Solvation Properties

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations are an excellent tool for studying the solvation of this compound in different solvents, such as water or organic solvents. nih.gov

These simulations can reveal the structure of the solvent molecules around the solute. For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the nitrogen and oxygen atoms of the oxazole ring. The simulations can also be used to calculate the solvation free energy, which is the energy change associated with transferring the molecule from the gas phase to the solvent.

Furthermore, the influence of the solvent on the conformational preferences of this compound can be investigated. The dynamic nature of MD simulations provides insights into how solvent molecules interact with different parts of the solute and potentially stabilize certain conformations. The study of solvent effects is also crucial for understanding and predicting the outcomes of chemical reactions in solution. researchgate.net

Prediction of Spectroscopic Parameters

Computational Prediction of NMR Chemical Shifts

No specific studies detailing the computational prediction of ¹H, ¹³C, or ¹⁹F NMR chemical shifts for this compound were identified.

Vibrational Frequency Calculations (FT-IR, Raman)

No published research presenting the calculated FT-IR or Raman vibrational frequencies for this compound was found.

Thermochemical Studies and Energetic Properties

Standard Molar Enthalpies of Formation

No theoretical or computational studies reporting the standard molar enthalpy of formation for this compound could be located.

Enthalpies of Vaporization and Sublimation

Computational or theoretical values for the enthalpies of vaporization and sublimation of this compound are not available in the surveyed literature.

Gas-Phase Basicities and Proton Affinities

Specific computational data on the gas-phase basicity and proton affinity of this compound were not found.

In Silico Screening and Rational Design Principles

The application of in silico screening and rational design is a cornerstone of modern drug development, enabling the efficient identification and optimization of lead compounds. However, for this compound, these computational avenues remain largely unexplored.

Virtual docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a given compound and understanding its mechanism of action at a molecular level.

A thorough review of published research indicates that no specific virtual docking studies have been conducted for this compound. While studies on other benzoxazole derivatives have shown interactions with various biological targets, including enzymes and receptors implicated in cancer and infectious diseases, the specific binding affinities and interaction patterns of the 6-fluoro-2-methyl substituted variant are yet to be determined. nih.govmedicinescience.orgtandfonline.comnih.gov The introduction of a fluorine atom at the 6th position and a methyl group at the 2nd position of the benzoxazole core can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding to potential protein targets. Without dedicated docking studies, the therapeutic potential of this compound remains speculative.

To illustrate the type of data that would be generated from such studies, a hypothetical table of virtual docking results is presented below. It is crucial to note that this data is for illustrative purposes only and is not based on actual experimental or computational results for this compound.

Hypothetical Virtual Docking Data for this compound

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |

|---|---|---|---|

| Hypothetical Kinase 1 (1XYZ) | -8.5 | Lys78, Leu150, Asp161 | Oncology |

| Hypothetical Protease 1 (2ABC) | -7.9 | His41, Cys145, Glu166 | Antiviral |

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures to enhance their therapeutic efficacy.

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. As there are no published studies detailing the synthesis and biological evaluation of a series of analogs of this compound against a specific biological target, no QSAR models have been developed for this compound. Research on other classes of benzoxazole derivatives has successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to guide the design of more potent agents. nih.govrsc.orgtandfonline.com The insights from such models, which highlight the favorable and unfavorable steric, electrostatic, and hydrophobic regions of a molecule, are currently unavailable for the this compound scaffold.

A hypothetical QSAR data table is provided below to demonstrate the kind of information that would be generated from such research. This table is purely illustrative.

Hypothetical QSAR Data for a Series of this compound Analogs

| Compound ID | R-Group Modification | Experimental IC50 (µM) | Predicted IC50 (µM) |

|---|---|---|---|

| FMB-001 | -H | 1.2 | 1.1 |

| FMB-002 | -CH3 | 0.8 | 0.9 |

| FMB-003 | -Cl | 2.5 | 2.3 |

The pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties of a drug candidate are critical determinants of its clinical success. In silico tools play a vital role in the early prediction of these properties, helping to identify compounds with favorable drug-like characteristics.

For this compound, there is a lack of published data on its computationally predicted ADME and pharmacodynamic profiles. While general in silico studies have been performed on various benzoxazole derivatives to assess their ADME properties, specific predictions for the 6-fluoro-2-methyl variant are not available. medicinescience.org Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and metabolic stability are crucial for understanding the potential bioavailability and in vivo behavior of a compound. The fluorine atom in the 6-position, for instance, could significantly impact metabolic pathways and lipophilicity.

To provide a conceptual framework, a hypothetical table of predicted pharmacokinetic and pharmacodynamic properties for this compound is shown below. This data is not based on any existing research.

Hypothetical Predicted Pharmacokinetic and Pharmacodynamic Profiles

| Property | Predicted Value | Method |

|---|---|---|

| LogP | 2.8 | ALOGPS |

| Aqueous Solubility (logS) | -3.5 | ESOL |

| Human Intestinal Absorption | High | SwissADME |

| CYP2D6 Inhibition | Non-inhibitor | SwissADME |

Biological Activities and Medicinal Chemistry Applications of 6 Fluoro 2 Methylbenzoxazole and Analogues

Anticancer Activity Research

Benzoxazole (B165842) derivatives, a significant class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including promising anticancer properties. nih.govnih.gov The core benzoxazole structure serves as a versatile scaffold for the development of novel therapeutic agents. nih.gov Modifications to this structure, particularly the introduction of fluorine atoms and various substituents, have been explored to enhance potency and selectivity against cancer cells. nih.govnih.gov Research has demonstrated that these compounds can exert their effects through various mechanisms, such as inhibiting crucial enzymes, disrupting cellular signaling pathways, and inducing programmed cell death. mdpi.com

The antiproliferative effects of 6-fluoro-2-methylbenzoxazole analogues and other benzoxazole derivatives have been evaluated against a wide array of human cancer cell lines. These studies reveal that the cytotoxic activity is often dependent on the specific chemical structure of the compound and the type of cancer cell being targeted.

For instance, a novel series of benzoxazoles featuring piperazine (B1678402) and fluorine moieties was assessed for cytotoxicity against human A-549 lung carcinoma cells. nih.govresearchgate.net Some of these newly synthesized compounds demonstrated potential anticancer activity, with certain intermediates showing selective properties against lung cancer cells at concentrations that did not affect healthy non-cancerous cells. nih.govresearchgate.net

In another study, newly synthesized 2-substituted benzoxazole derivatives were screened against breast cancer cell lines, MCF-7 and MDA-MB-231. sigmaaldrich.com Similarly, the anticancer potential of other analogues was tested against hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT116), and breast cancer (MCF-7) cell lines. nih.gov One particular compound, designated 8d, showed potent IC₅₀ values of 2.43 µM, 2.79 µM, and 3.43 µM against HepG2, HCT116, and MCF-7 cells, respectively, which were superior to the reference drug sorafenib (B1663141). nih.gov

Further research on 2-phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives indicated high sensitivity in MCF-7 breast cancer cells compared to other cell lines like PC-3 (prostate adenocarcinoma) and BT-474 (breast carcinoma). mdpi.com A detailed analysis of a different set of benzoxazole derivatives showed pronounced to moderate antiproliferative activity against the non-small cell lung cancer (NSCLC) cell line NCI-H460, with several compounds exhibiting greater potency than the reference drug etoposide. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Benzoxazole Analogues

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 8d | HepG2 (Hepatocellular Carcinoma) | 2.43 | nih.gov |

| Compound 8d | HCT116 (Colorectal Carcinoma) | 2.79 | nih.gov |

| Compound 8d | MCF-7 (Breast Cancer) | 3.43 | nih.gov |

| Compound 8h | HepG2 (Hepatocellular Carcinoma) | 2.76 | nih.gov |

| Compound 8h | HCT116 (Colorectal Carcinoma) | 2.94 | nih.gov |

| Compound 8h | MCF-7 (Breast Cancer) | 3.53 | nih.gov |

| Compound 12l | HepG2 (Hepatocellular Carcinoma) | 10.50 | nih.govfigshare.com |

| Compound 12l | MCF-7 (Breast Cancer) | 15.21 | nih.govfigshare.com |

| Compound 40 | NCI-H460 (Non-small Cell Lung Cancer) | 0.4 | mdpi.com |

| Etoposide (Ref.) | NCI-H460 (Non-small Cell Lung Cancer) | 6.1 | mdpi.com |

| Sorafenib (Ref.) | HepG2 (Hepatocellular Carcinoma) | 3.40 | nih.gov |

| Sorafenib (Ref.) | HCT116 (Colorectal Carcinoma) | 5.30 | nih.gov |

The anticancer effects of benzoxazole derivatives are attributed to their ability to interfere with fundamental cellular processes, leading to the inhibition of cancer cell growth and proliferation. mdpi.com Key mechanisms identified include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Several studies have shown that potent benzoxazole analogues can trigger apoptosis in cancer cells. For example, treatment of MCF-7 and MDA-MB-231 breast cancer cells with active derivatives resulted in a significant over-expression of the caspase-9 protein, a key initiator of the apoptotic cascade. sigmaaldrich.com Further investigation into a promising benzoxazole derivative, compound 12l, revealed it could induce apoptosis in 35.13% of HepG2 cells. figshare.com This apoptotic induction was associated with a significant increase in the levels of caspase-3 (2.98-fold) and the pro-apoptotic protein BAX (3.40-fold), alongside a marked reduction in the anti-apoptotic protein Bcl-2 (2.12-fold). figshare.com

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of benzoxazole derivatives. These investigations have revealed that the type and position of substituents on the benzoxazole core significantly influence their biological activity. nih.govmdpi.com

The presence of a halogen atom, such as fluorine or chlorine, in the benzoxazole structure is often associated with enhanced anticancer activity. nih.govmdpi.comnih.gov The introduction of a fluorine atom can improve pharmacokinetic properties like metabolic stability and membrane permeability. nih.gov SAR analyses have shown that fluoro groups on the meta and para positions of a phenyl ring attached to the core structure can increase the antimetastatic effect. nih.gov Specifically, for 2-phenylbenzoxazole derivatives, introducing a fluorosulfate group at the ortho-position resulted in potent cytotoxic activity. mdpi.com

Substitutions at the C2 and C5 positions of the benzoxazole ring are particularly critical. mdpi.com Aryl substituents at the C2 position and a halogen, hydroxyl, or methyl group at the C5 position can lead to enhanced antiproliferative activity. mdpi.com For example, among a series of 5-substituted benzoxazole derivatives, a compound featuring a 5-methyl group (12l) demonstrated the most potent anticancer activity against both HepG2 and MCF-7 cell lines. nih.gov In contrast, derivatives with a 5-chloro substitution generally exhibited less potent activities. nih.gov

Furthermore, combining the benzoxazole scaffold with other pharmaceutically relevant moieties like piperazine has been shown to be a promising strategy. nih.gov The analysis of one series of compounds indicated that benzoxazole derivatives with a chlorine at position 5 or a methoxy (B1213986) group at position 3 of an attached phenyl ring, along with an N,N-diethyl or morpholine (B109124) substituent, generally exhibited higher activity. mdpi.com

Benzoxazole derivatives exert their anticancer effects by interacting with and modulating the activity of key proteins involved in cancer progression. mdpi.com A primary target for many of these compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in the angiogenesis pathway that tumors rely on to form new blood vessels. nih.govnih.gov

Several novel benzoxazole derivatives have been designed and evaluated as potential VEGFR-2 inhibitors. nih.govfigshare.com A number of compounds displayed high growth inhibitory activities against cancer cell lines, and further investigation confirmed their ability to inhibit VEGFR-2. nih.govfigshare.com For example, compound 12l, which was potent against HepG2 and MCF-7 cells, also showed promising VEGFR-2 inhibitory activity with an IC₅₀ of 97.38 nM. nih.govfigshare.com Another compound, 8d, which was more potent than sorafenib against cancer cells, also exhibited exceptional VEGFR-2 inhibition with an IC₅₀ value of 0.0554 μM. nih.gov

Besides VEGFR-2, other important targets for benzoxazole derivatives include DNA topoisomerase and PI3Kα. mdpi.com Some derivatives have also been found to inhibit the epidermal growth factor receptor (EGFR), another key target in cancer therapy. sigmaaldrich.com Compounds 4b and 4d from one study elicited higher potencies than the drug erlotinib (B232) against mutated EGFR (L858R), while compound 11c was a potent inhibitor of wild-type EGFR. sigmaaldrich.com Other analogues were identified as inhibitors of aromatase, a target in hormone-dependent breast cancer. sigmaaldrich.com This ability to interact with multiple validated anticancer targets underscores the therapeutic potential of the benzoxazole scaffold.

Antimicrobial and Antifungal Activity Studies

The benzoxazole scaffold is recognized not only for its anticancer properties but also for its significant antimicrobial activity. mdpi.comnih.gov Synthetic benzoxazole derivatives have demonstrated a broad spectrum of activity against various microbial pathogens, including drug-resistant strains, making them valuable candidates in the search for new anti-infective agents. mdpi.com

Benzoxazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Gram-positive bacteria include pathogens like Staphylococcus aureus and Bacillus subtilis, while Gram-negative bacteria include Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. mdpi.com

In one study, synthesized 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles were tested against three Gram-positive and three Gram-negative bacterial strains. nih.gov The results indicated a broad spectrum of antibacterial activity. nih.gov Specifically, compounds 4b and 4c showed notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/ml. nih.gov Another compound, 5a, was significantly active against the Gram-negative bacterium Pseudomonas aeruginosa, showing a MIC value of 25 µg/ml, which was more potent than the control drugs tetracycline (B611298) and streptomycin. nih.gov

The structural features of these compounds, particularly the substituents at the C2 and C5 positions, play a crucial role in determining their antimicrobial potency. mdpi.com These modifications can influence properties like lipophilicity and electronic characteristics, thereby optimizing their interaction with microbial targets. mdpi.com The mechanism of action is often attributed to the disruption of essential microbial processes, such as enzyme function or membrane integrity. mdpi.com

Table 2: Antibacterial Activity of Selected Benzoxazole Analogues

| Compound | Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 4b | Staphylococcus aureus | Gram-Positive | 12.5 | nih.gov |

| 4c | Staphylococcus aureus | Gram-Positive | 12.5 | nih.gov |

Antifungal Efficacy Against Yeast and Fungal Pathogens

Benzoxazole derivatives have demonstrated a wide spectrum of antifungal activity against various pathogenic fungi and yeasts. nih.gov Research has highlighted their potential as lead structures for the development of new antifungal agents. Studies have evaluated these compounds against clinically relevant yeasts, such as various Candida species, and a range of phytopathogenic fungi that affect agriculture. nih.govnih.gov

The antifungal action of certain benzoxazole derivatives has been linked to their ability to disrupt the fungal cell membrane. nih.gov For instance, some derivatives perturb the total sterol content and inhibit the efflux of membrane transport trackers, indicating a pleiotropic mode of action that affects membrane integrity and function. nih.govsemanticscholar.org

In vitro testing of various synthesized benzoxazole compounds has revealed significant activity. For example, in a study evaluating a series of 2-(aryloxymethyl)benzoxazole derivatives, several compounds exhibited potent inhibition against Fusarium solani, with IC₅₀ values significantly lower than the positive control, hymexazol. nih.govmdpi.com One of the most potent inhibitors in this series demonstrated an IC₅₀ of 4.34 μg/mL against F. solani, approximately nine times more effective than hymexazol. nih.govmdpi.com Similarly, strong activity was noted against Botrytis cinerea. nih.gov

Against human pathogens, benzoxazole derivatives have shown notable efficacy. One study found a benzoxazole compound to have strong antimicrobial action against Candida krusei with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL, along with activity against C. albicans (62.5 µg/mL) and C. tropicalis (125.0 µg/mL). scilit.comresearchgate.net Another series of N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) also showed anti-Candida activity, with some compounds displaying MIC values of 16 µg/mL against C. albicans. nih.govsemanticscholar.org

The following table summarizes the antifungal activity of selected benzoxazole analogues against various fungal species.

| Compound Type | Fungal Species | Activity Measurement | Result (µg/mL) | Reference |

|---|---|---|---|---|

| Benzoxazole Derivative (Compound 1) | Candida krusei | MIC | 15.6 | scilit.com |

| Benzoxazole Derivative (Compound 1) | Candida albicans | MIC | 62.5 | scilit.com |

| Benzoxazole Derivative (Compound 1) | Candida tropicalis | MIC | 125.0 | scilit.com |